2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining azepane and pyrido[4,3-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of azepane with a pyrido[4,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenated derivatives reacting with amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines, thiols, or other nucleophilic products.
Scientific Research Applications
2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a protein kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Another compound with significant anticancer activity.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Uniqueness
2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its combined azepane and pyrido[4,3-d]pyrimidine structure, which provides a distinct set of chemical properties and biological activities. This uniqueness makes it a valuable compound for developing novel therapeutic agents .
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H20N4/c1-2-4-8-17(7-3-1)13-15-10-11-9-14-6-5-12(11)16-13/h10,14H,1-9H2 |
InChI Key |
YDWVCRUINIRKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C3CNCCC3=N2 |
Origin of Product |
United States |
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